Triborane(5)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

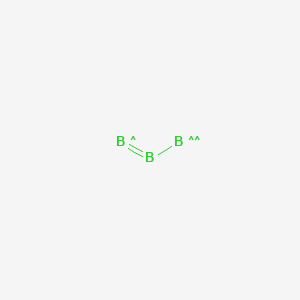

Triborane(5) is a member of boranes.

科学的研究の応用

Synthesis and Properties

Triborane(5) compounds with bulky diamino substituents demonstrate interesting chemical behaviors. Fluorotriborane and chlorotriborane(5) are notable for their synthesis and halogen exchange reactions, leading to hydroxylated triborane(5) compounds via cationic boron intermediates (Hayashi, Segawa, Yamashita, & Nozaki, 2011).

Chemical Hydrogen Storage

Ammonia triborane is a promising material for chemical hydrogen storage applications. It is both soluble and stable in water, releasing hydrogen rapidly upon addition of acid or a suitable transition metal catalyst (Yoon & Sneddon, 2006).

Phosphane-Stabilized Aryltriborane(7) Compounds

Internally phosphane-stabilized aryltriborane(7) compounds can be prepared and further react to form C6F5 functionalized derivatives. These compounds were characterized spectroscopically and by X-ray diffraction, demonstrating their structural uniqueness (Li, Daniliuc, Kehr, & Erker, 2018).

Pyrolysis Mechanism Insight

Triborane(9) isomers, particularly one with a pentacoordinated central boron atom, have been characterized and might play a significant role in the mechanism of pyrolysis of diborane(6) (Duke, Gauld, & Schaefer, 1995).

Hydrogen Storage Material Studies

Studies on triborane compounds like NaB3H8, NH3B3H7, and NH4B3H8, considered for hydrogen storage, revealed that their thermal decomposition releases hydrogen and volatile boranes. NMR was used to probe molecular motion in these solids (Huang et al., 2013).

Reversible Dehydrogenation

Magnesium borohydride's thermal decomposition in the solid state results in the formation of magnesium triborane, a process that is reversible under certain conditions. This finding is pivotal for hydrogen storage technology (Chong et al., 2011).

Electronic Structure Analysis

The electronic structure of ammonia triborane, an electron-deficient compound, shows a localized molecular orbital in the center of the triborane ring, which contributes to its energetic stability. This is vital for understanding hydrogen storage materials (Subotnik, Sodt, & Head‐Gordon, 2007).

特性

製品名 |

Triborane(5) |

|---|---|

分子式 |

B3 |

分子量 |

32.4 g/mol |

InChI |

InChI=1S/B3/c1-3-2 |

InChIキー |

DYUYJCUCDYWFLO-UHFFFAOYSA-N |

正規SMILES |

[B]=B[B] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-[[2-[9-[(1R)-1-[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy-2-oxoethyl]purin-6-yl]sulfanylacetyl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B1235940.png)